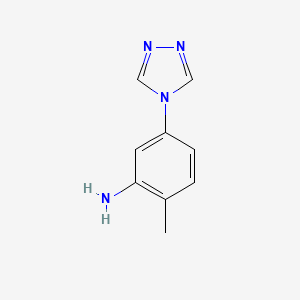

2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-2-3-8(4-9(7)10)13-5-11-12-6-13/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLNKOFEAKDINI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589903 | |

| Record name | 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954325-79-2 | |

| Record name | 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline, a heterocyclic building block of significant interest in medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic pathway with step-by-step protocols, and explores its critical role as a versatile intermediate in the development of targeted therapeutics. Emphasis is placed on the causal reasoning behind experimental methodologies and the structural features that make this compound a valuable scaffold in modern drug discovery.

Core Compound Identification and Properties

This compound is a substituted aniline derivative featuring a 1,2,4-triazole ring. This unique combination of an aromatic amine and a nitrogen-rich heterocycle imparts desirable characteristics for its use as a scaffold in pharmaceutical development.[1] The aniline moiety serves as a key synthetic handle for amide bond formation, while the triazole ring contributes to molecular stability, hydrogen bonding capacity, and modulation of physicochemical properties such as solubility.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 954325-79-2 | [3] |

| Molecular Formula | C₉H₁₀N₄ | [3] |

| Molecular Weight | 174.20 g/mol | [3] |

| Physical Form | Solid | [3] |

| InChI Key | UBLNKOFEAKDINI-UHFFFAOYSA-N | [3] |

| SMILES | NC1=CC(N2C=NN=C2)=CC=C1C | [3] |

Synthesis and Characterization

The synthesis of aniline-substituted triazoles is a well-documented area of organic chemistry.[1] A common and effective strategy for preparing the title compound involves the cyclization of a substituted phenylhydrazine or a related precursor. The following section details a representative synthetic workflow.

Synthetic Workflow Diagram

The diagram below illustrates a logical synthetic pathway from a commercially available starting material, 3-methyl-4-nitroaniline, to the final product.

Caption: A representative synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol describes the final reduction step, a critical transformation to yield the target aniline.

Objective: To reduce the nitro group of 4-(3-Methyl-4-nitrophenyl)-4H-1,2,4-triazole to an amine.

Materials:

-

4-(3-Methyl-4-nitrophenyl)-4H-1,2,4-triazole (1.0 eq)

-

Iron powder (Fe, ~5.0 eq)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-(3-Methyl-4-nitrophenyl)-4H-1,2,4-triazole in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Reagents: Add ammonium chloride followed by iron powder to the suspension.

-

Rationale: Iron in the presence of a mild acid (generated from NH₄Cl hydrolysis) is a classic, effective, and cost-efficient reagent for nitro group reduction. This method is often preferred over catalytic hydrogenation for its scalability and tolerance of various functional groups.

-

-

Reflux: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: a. Cool the reaction to room temperature and filter the mixture through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with ethanol and ethyl acetate. b. Concentrate the filtrate under reduced pressure to remove the organic solvents. c. Neutralize the remaining aqueous solution by carefully adding saturated sodium bicarbonate solution.

-

Rationale: Neutralization is crucial to ensure the aniline product is in its free base form, which is soluble in organic solvents for extraction. d. Extract the aqueous layer multiple times with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Data Type | Expected Observations |

| ¹H NMR | Chemical Shift (δ, ppm) | ~8.5-9.0: Singlet, 2H (Triazole C-H).~6.5-7.2: Multiplets, 3H (Aromatic C-H).~4.0-5.0: Broad singlet, 2H (Amine -NH₂).~2.1-2.3: Singlet, 3H (Methyl -CH₃). |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~140-150: Aromatic C-NH₂ and Triazole C-H.~115-135: Aromatic C-H and C-C.~15-20: Methyl C. |

| Mass Spec | m/z | [M+H]⁺: ~175.10 |

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile intermediate for creating complex, biologically active molecules. The 1,2,4-triazole ring is recognized as a privileged structure in medicinal chemistry, appearing in numerous approved drugs, including antifungals and antivirals.[1][2][7]

Key Structural Contributions:

-

Bioisostere: The triazole ring can act as a stable bioisostere for amide or ester groups, allowing for the fine-tuning of a molecule's properties while preserving key binding interactions.[1][2]

-

Hydrogen Bonding: The nitrogen atoms of the triazole can act as hydrogen bond acceptors, which is critical for target engagement.

-

Synthetic Handle: The primary amine of the aniline group is a potent nucleophile, readily participating in reactions to form amides, ureas, sulfonamides, and other functional groups essential for building libraries of compounds for screening.[1]

A prominent example of a drug scaffold utilizing a similar substituted aniline is found in the development of RAF kinase inhibitors for oncology. For instance, the core of the potent inhibitor RAF709 is built upon a bipyridinylaniline structure, which is synthesized from precursors analogous to the title compound.[8] The aniline nitrogen is acylated to form a critical amide bond that orients the molecule within the kinase's active site.[8] This highlights how intermediates like this compound are foundational to constructing complex inhibitors that target specific signaling pathways in diseases like cancer.

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a laboratory setting.

-

Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] It may also cause skin, eye, and respiratory irritation.

-

Precautionary Measures:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. Recommended storage is at room temperature.

Conclusion

This compound is more than a simple chemical; it is a key enabling tool for drug discovery. Its well-defined structure, predictable reactivity, and the pharmacologically significant properties imparted by its triazole and aniline moieties make it a high-value building block. Understanding its synthesis, properties, and strategic application allows researchers to efficiently construct novel molecular architectures aimed at modulating complex biological targets, thereby accelerating the development of next-generation therapeutics.

References

-

Aladdin Scientific. This compound. Available from: [Link]

-

MDPI. Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Available from: [Link]

-

AIP Conference Proceedings. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available from: [Link]

-

PubMed Central (PMC). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Available from: [Link]

-

Preprints.org. 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Available from: [Link]

-

ResearchGate. Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. Available from: [Link]

-

Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available from: [Link]

-

PubMed. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Available from: [Link]

-

PubMed Central (PMC). An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound DiscoveryCPR 954325-79-2 [sigmaaldrich.com]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | MDPI [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline

Introduction: A Molecule of Emerging Interest

2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline, a substituted aromatic amine containing a 1,2,4-triazole moiety, represents a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The unique arrangement of nitrogen atoms in the triazole ring, coupled with the aniline backbone, imparts a range of chemical properties that make it a valuable scaffold for the development of novel bioactive agents. Derivatives of 1,2,4-triazole are known to exhibit a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The aniline portion of the molecule provides a versatile handle for further chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. In the absence of extensive published experimental data for this specific molecule, this document outlines robust, field-proven experimental protocols for the determination of its key properties. These methodologies are presented with the underlying scientific principles to empower researchers in their evaluation of this compound and its analogues.

Chemical Identity and Core Properties

A foundational understanding of a compound begins with its fundamental identifiers and structural features.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonym(s) | 2-methyl-5-(4H-1,2,4-triazol-4-yl)phenylamine | [3] |

| CAS Number | 954325-79-2 | |

| Molecular Formula | C₉H₁₀N₄ | |

| Molecular Weight | 174.20 g/mol | |

| Physical Form | Solid | |

| SMILES String | NC1=CC(N2C=NN=C2)=CC=C1C | |

| InChI Key | UBLNKOFEAKDINI-UHFFFAOYSA-N |

Note: Some properties like melting point, boiling point, and solubility are not yet publicly documented. The following sections provide detailed protocols for their experimental determination.

Predicted Physicochemical Parameters

While experimental data is paramount, in silico predictions can offer valuable initial insights into a molecule's behavior. The following table presents predicted properties for a structurally analogous compound, 2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline, which can serve as a preliminary guide for the target molecule.[4]

| Parameter | Predicted Value (for 2,4-dimethyl analogue) | Significance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | 56.73 Ų | Influences membrane permeability and oral bioavailability.[5] |

| LogP (Octanol-Water Partition Coefficient) | 1.46634 | A measure of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). |

| Hydrogen Bond Acceptors | 4 | Key determinants of binding interactions with biological targets. |

| Hydrogen Bond Donors | 1 | Important for molecular recognition and solubility. |

| Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy. |

Experimental Protocols for Physicochemical Characterization

The following sections detail the methodologies for the empirical determination of the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity and identity. A sharp melting range typically signifies a high degree of purity. The capillary method is a standard and reliable technique for this determination.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: The loaded capillary is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, e.g., 1-2 °C/min, near the expected melting point).

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Assessment

Rationale: Aqueous solubility is a critical factor influencing a drug's bioavailability and formulation development. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology: Shake-Flask Method for Equilibrium Solubility

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Caption: Workflow for Aqueous Solubility Determination.

Determination of Acid Dissociation Constant (pKa)

Rationale: The pKa value(s) of a molecule dictate its ionization state at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a precise method for determining pKa.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent system, often a co-solvent mixture like water-dioxane or water-ethanol to ensure solubility.[6]

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a micro-burette.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic aniline group, and with a strong base (e.g., NaOH) to determine the pKa of the acidic triazole protons. The pH is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the half-equivalence point(s) of the curve. Specialized software can be used for precise calculation.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for monitoring reactions. The aromatic and heterocyclic rings in the target compound are expected to show characteristic absorbance maxima.

Methodology: UV-Vis Spectral Analysis

-

Solvent Selection: A suitable UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (typically 200-400 nm) is chosen (e.g., methanol, ethanol, or acetonitrile).

-

Sample Preparation: A dilute solution of this compound of known concentration is prepared.

-

Blank Measurement: The absorbance of the solvent is measured in a quartz cuvette to obtain a baseline.

-

Sample Measurement: The absorbance of the sample solution is measured over the desired wavelength range.

-

Data Interpretation: The wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.

Rationale: HPLC is a powerful technique for assessing the purity of a compound and for its quantification. For aromatic amines, reversed-phase HPLC is a common and effective method.

Methodology: Reversed-Phase HPLC Analysis

-

Column Selection: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used.

-

Sample Preparation: The sample is dissolved in a suitable solvent (ideally the mobile phase) and filtered.

-

Injection and Separation: A defined volume of the sample is injected into the HPLC system. The components are separated based on their differential partitioning between the mobile and stationary phases.

-

Detection: A UV detector set at a λmax determined from the UV-Vis spectrum is used for detection.

-

Data Analysis: The retention time of the main peak is recorded, and the purity is assessed by the percentage of the total peak area corresponding to the main peak.

Conclusion

This compound is a compound with a structural motif that suggests potential for applications in drug discovery and other areas of chemical research. While detailed experimental data on its physicochemical properties are not yet widely available, this guide provides a comprehensive framework for their systematic determination. The protocols outlined herein are based on established, reliable methods that will yield the high-quality data necessary for informed decision-making in research and development. By following these methodologies, researchers can build a robust physicochemical profile of this promising molecule, enabling its further exploration and application.

References

-

Abdel-Wahab, B. F., Mabied, A. F., Fettinger, J. C., & Farahat, A. A. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(4), M1720. [Link]

-

PubChem. (n.d.). 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Retrieved January 22, 2026, from [Link]

-

Abdel-Wahab, B. F., Mabied, A. F., Fettinger, J. C., & Farahat, A. A. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. [Link]

-

PubChem. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Retrieved January 22, 2026, from [Link]

-

Dearden, J. C. (2003). Prediction of physicochemical properties. PubMed. [Link]

-

Vasanthanathan, P., & Moorthy, N. S. H. N. (2012). Prediction of Physicochemical Properties. ResearchGate. [Link]

-

PubChem. (n.d.). 4-(4-methyl-5-methylsulfanyl-4H-[1][2]triazol-3-yl)-aniline. Retrieved January 22, 2026, from [Link]

-

Zang, Q., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling. [Link]

-

Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry. [Link]

-

Hughes, J. D., et al. (2008). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 2-(4,5-Dimethyltriazol-2-yl)aniline. Retrieved January 22, 2026, from [Link]

-

Jotani, M. M., et al. (2011). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. This compound | 954325-79-2 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline molecular weight

An In-Depth Technical Guide to 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline: A Core Moiety in Modern Drug Discovery

Executive Summary

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug development. With a molecular weight of 174.21 g/mol , this compound serves not as an end-product therapeutic but as a crucial, high-value chemical intermediate. Its strategic importance is exemplified by its role as a foundational building block in the synthesis of complex macrocyclic inhibitors targeting key cellular enzymes, such as protein arginine methyltransferase 5 (PRMT5). This document details the molecule's physicochemical properties, outlines robust methods for its analytical characterization, presents a plausible synthetic pathway, and contextualizes its application within advanced drug discovery programs. The guide is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile scaffold.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern pharmacology, the efficiency of a synthetic campaign often dictates the pace of discovery. The strategic value of this compound lies in its elegant convergence of two key pharmacophoric motifs: the substituted aniline ring and the 1,2,4-triazole heterocycle.

-

The Aniline Moiety: The primary amine group on the phenyl ring is a versatile chemical handle. It provides a nucleophilic site for a wide array of coupling reactions, most notably amide bond formation, which is the cornerstone of polypeptide and many small molecule syntheses. The methyl substituent on the aniline ring provides steric and electronic modulation, influencing the molecule's conformation and reactivity.

-

The 1,2,4-Triazole Ring: This five-membered heterocycle is a privileged structure in medicinal chemistry, renowned for its metabolic stability and its ability to engage in hydrogen bonding as both a donor and acceptor.[1][2] Its inclusion in drug candidates can enhance critical physicochemical properties such as solubility and bioavailability.[3] Many clinically approved drugs, particularly antifungals (e.g., fluconazole, itraconazole) and antivirals, incorporate the 1,2,4-triazole core, underscoring its therapeutic relevance.[1][2]

The combination of these features in a single, readily available molecule makes this compound an indispensable precursor for constructing more elaborate molecular architectures.[4]

Physicochemical Properties & Analytical Characterization

A precise understanding of a compound's physical and chemical properties is the foundation of its effective use. The key identifiers and properties of this compound are summarized below.

Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₄ | [5][6] |

| Molecular Weight | 174.21 g/mol | [5][7][8] |

| CAS Number | 954325-79-2 | [5][6][7][8] |

| Appearance | Solid | [6][7] |

| InChI Key | UBLNKOFEAKDINI-UHFFFAOYSA-N | [6][7] |

| SMILES | NC1=CC(N2C=NN=C2)=CC=C1C | [6] |

| Purity (Typical) | ≥95% | [7] |

Structural Elucidation and Quality Control

Confirming the identity and purity of this compound is critical. A multi-pronged analytical approach is standard practice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the aniline ring (typically in the δ 6.5-7.5 ppm range), a sharp singlet for the two protons of the triazole ring (often downfield, >δ 8.0 ppm), a singlet for the methyl group protons (around δ 2.0-2.5 ppm), and a broad singlet for the amine (-NH₂) protons which can vary in chemical shift and may exchange with D₂O.

-

¹³C NMR: The carbon spectrum will reveal signals for the unique carbons in the aromatic and heterocyclic rings, as well as an upfield signal for the methyl carbon.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 175.2. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, C₉H₁₀N₄.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups (around 2900-3100 cm⁻¹), and C=N and C=C stretching vibrations within the triazole and aniline rings (1500-1650 cm⁻¹).

Synthesis and Mechanistic Considerations

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and process optimization. A common and logical retrosynthetic approach involves the formation of the triazole ring onto a pre-functionalized aniline derivative.

Proposed Synthetic Workflow

A plausible and efficient synthesis starts from 4-amino-3-methylbenzonitrile. The pathway involves the conversion of the nitrile to a formimidate, followed by cyclization with a hydrazine equivalent to form the 1,2,4-triazole ring.

Caption: Proposed synthetic workflow for this compound.

-

Causality Behind Experimental Choices:

-

Step 1: The reaction of an aminobenzonitrile with DMF-DMA is a classic and high-yielding method to form the N,N-dimethylformamidine intermediate. This step effectively activates the amine and prepares it for cyclization.

-

Step 2: Hydrazine is the key reagent that provides the remaining two nitrogen atoms for the triazole ring. The reaction with the formamidine, typically heated in a solvent like acetic acid or ethanol, proceeds via a condensation-cyclization-elimination sequence to yield the stable 4-substituted-4H-1,2,4-triazole ring.

-

Application in Drug Discovery: A PRMT5 Inhibitor Case Study

The primary utility of this compound is as a specialized building block for complex, high-value molecules.[4] A prominent example is its use as a key precursor in the synthesis of macrocyclic inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[4] PRMT5 is a critical enzyme in oncology and other therapeutic areas, making its inhibitors a subject of intense research.

In this context, the aniline's amino group serves as the nucleophilic point of attachment for coupling with a carboxylic acid on another fragment of the macrocycle, forming a critical amide bond. The tolyl-triazole portion of the molecule is a pre-formed structural element designed to fit precisely into the binding pocket of the PRMT5 enzyme, contributing to the inhibitor's potency and selectivity.[4]

Caption: Role as a key intermediate in macrocyclic PRMT5 inhibitor synthesis.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of the title compound.

Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established chemical transformations for similar structures and should be adapted and optimized under appropriate laboratory conditions.

-

Step A: Formamidine Synthesis:

-

To a solution of 4-amino-3-methylbenzonitrile (1.0 eq) in toluene (5 mL/g), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure to yield the crude formamidine intermediate, which may be used directly in the next step.

-

-

Step B: Triazole Formation:

-

Dissolve the crude intermediate from Step A in glacial acetic acid (8 mL/g).

-

Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 110-120 °C) for 8-12 hours. Monitor the reaction by LC-MS.

-

Cool the mixture to room temperature and pour it slowly into ice-cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until pH 7-8 is reached.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove non-polar impurities.

-

Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture or by column chromatography if necessary.

-

Protocol: UV-Vis Spectrophotometric Analysis

-

Prepare a stock solution of the compound at 1 mg/mL in spectroscopic grade ethanol.

-

From the stock solution, prepare a dilution series (e.g., 5, 10, 15, 20 µg/mL) using ethanol as the diluent.

-

Using a dual-beam UV-Vis spectrophotometer, scan the solutions from 400 nm to 200 nm, using ethanol as a blank.

-

Determine the wavelength of maximum absorbance (λₘₐₓ). For similar aromatic systems, this is often in the 260-290 nm range.

-

A calibration curve of absorbance vs. concentration can be plotted to confirm linearity and for use in quantitative analysis, adhering to the Beer-Lambert law.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care.

-

Hazard Identification: The compound is classified as a warning-level hazard.[7] Specific hazard statements include:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[7]

-

-

Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear nitrile gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid generating dust. Ensure adequate ventilation.

-

Storage: For long-term stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, at room temperature.[7]

Conclusion

This compound is a quintessential example of a modern chemical building block, whose value is derived from its pre-packaged structural and functional complexity. Its dual-feature design, incorporating a reactive aniline handle and a desirable triazole heterocycle, makes it a highly efficient starting point for the synthesis of sophisticated therapeutic candidates. Its documented role in the creation of targeted inhibitors for enzymes like PRMT5 firmly establishes its importance to the drug discovery and development community. A thorough understanding of its properties, synthesis, and handling is therefore essential for any research program seeking to leverage its unique chemical architecture.

References

- Aladdin Scientific. This compound.

- Sigma-Aldrich. This compound.

- ChemScene. 2,4-Dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline.

- Sigma-Aldrich. This compound AldrichCPR.

- Sigma-Aldrich. This compound (Ambeed).

- Benchchem. This compound.

- AIP Conference Proceedings.

- MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure.

- Sigma-Aldrich. This compound | 954325-79-2.

- Santa Cruz Biotechnology. 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline.

- Preprints.org. Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One.

- PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles.

- Royal Society of Chemistry. A straightforward and sustainable synthesis of 1,4-disubtituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- National University of Pharmacy of the Ministry of Health of Ukraine. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)

- National University of Pharmacy of the Ministry of Health of Ukraine. Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]-1-(4-chlorophenylethanone).

Sources

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. This compound | 954325-79-2 | Benchchem [benchchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound DiscoveryCPR 954325-79-2 [sigmaaldrich.com]

- 7. This compound | 954325-79-2 [sigmaaldrich.com]

- 8. This compound | 954325-79-2 [sigmaaldrich.com]

The Aniline-Triazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An in-depth technical guide by a Senior Application Scientist

To researchers, scientists, and drug development professionals, the identification of "privileged scaffolds" represents a significant acceleration in the discovery of novel therapeutic agents. These are molecular frameworks that, with relatively minor modifications, can bind to a variety of biological targets, thereby exhibiting a wide spectrum of pharmacological activities. The aniline-substituted triazole is a quintessential example of such a scaffold. Its biological significance stems from a unique combination of structural and electronic properties. The triazole ring, a five-membered heterocycle with three nitrogen atoms, is metabolically stable and acts as a potent hydrogen bond donor and acceptor, facilitating strong interactions with biomolecular targets.[1] When coupled with an aniline moiety, the resulting structure gains a versatile platform for synthetic modification, allowing for the fine-tuning of pharmacokinetic properties such as lipophilicity and bioavailability, which are critical for a compound's journey to becoming a viable drug candidate.[2][3][4]

This guide provides an in-depth exploration of the biological significance of aniline-substituted triazoles, moving from foundational synthetic strategies to their mechanistic action in key therapeutic areas and the validated protocols used to assess their activity.

Synthetic Strategies: From Foundational Chemistry to "Click" Simplicity

The accessibility of a chemical scaffold is paramount to its exploration in drug discovery. The synthesis of aniline-substituted triazoles has evolved significantly, with modern methods offering high yields, regioselectivity, and broad substrate scope.

The cornerstone of 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[5] However, the thermal version of this reaction often requires harsh conditions and yields a mixture of regioisomers. The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click" reaction, revolutionized the field by providing exclusive access to the 1,4-disubstituted regioisomer under mild conditions.[5][6] An alternative approach for synthesizing 1,2,3-triazoles involves a metal-free, iodine-mediated oxidative cycloaddition of N-tosylhydrazones with anilines, offering an azide-free pathway.[6][7] For 1,2,4-triazoles, multicomponent reactions have been developed that can build the heterocyclic core directly from anilines and other simple precursors in a single step.[8]

The choice of synthetic route is dictated by the desired substitution pattern and the tolerance of other functional groups on the molecule. The CuAAC reaction is often preferred for its reliability and regioselectivity when synthesizing libraries of compounds for screening.

Caption: General workflow for CuAAC synthesis of aniline-substituted 1,2,3-triazoles.

Protocol 1: Copper-Catalyzed Synthesis of a 1-Aryl-1,2,3-Triazole Derivative

This protocol describes a standard laboratory procedure for the synthesis of an aniline-substituted 1,2,3-triazole, adapted from established "click chemistry" methodologies.[5][6][9]

Step 1: Synthesis of the Aryl Azide from Aniline

-

Dissolve the substituted aniline (10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL) in a flask cooled to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (12 mmol) in water (5 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes. Causality: This diazotization step converts the primary amine into a diazonium salt, a reactive intermediate.

-

In a separate flask, dissolve sodium azide (15 mmol) in water (10 mL). Add this solution dropwise to the cold diazonium salt solution.

-

Allow the reaction to stir for 1-2 hours, gradually warming to room temperature.

-

Extract the resulting aryl azide with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Azides are potentially explosive and should be handled with care.

Step 2: CuAAC "Click" Reaction

-

In a round-bottom flask, dissolve the aryl azide (5 mmol) and a terminal alkyne (5 mmol) in a 1:1 mixture of tert-butanol and water (20 mL).

-

Add a freshly prepared solution of sodium ascorbate (0.5 mmol, 1M in water). Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst from the Cu(II) salt in situ.

-

Add a solution of copper(II) sulfate pentahydrate (0.25 mmol, 1M in water).

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield the pure aniline-substituted 1,2,3-triazole.

Antifungal Activity: The Hallmark of Triazole Therapeutics

The most prominent biological role of triazoles is their potent antifungal activity.[1] Drugs like fluconazole and voriconazole, which contain a 1,2,4-triazole core, are mainstays in treating systemic fungal infections.[10][11]

Mechanism of Action

Aniline-substituted triazoles exert their antifungal effect primarily by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][12] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.

The nitrogen atom at the N4 position of the triazole ring binds to the heme iron atom in the active site of CYP51, while the substituted aniline "tail" interacts with the enzyme's surrounding amino acid residues. This potent inhibition blocks the conversion of lanosterol to ergosterol.[1][12] The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterol precursors disrupt the fungal cell membrane, leading to increased permeability and ultimately, cell death or growth inhibition (fungistatic or fungicidal activity).[10][12] The selectivity of triazoles for fungal CYP51 over human cytochrome P450 enzymes is a key factor in their therapeutic index, although drug-drug interactions can still occur.[10][11]

Caption: Mechanism of action for triazole antifungals via CYP51 inhibition.

Antifungal Activity Data

The efficacy of novel aniline-substituted triazoles is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |

| Indole-Triazole Derivatives | C. albicans | 3.125 - 25 | [13] |

| Indole-Triazole Derivatives | C. krusei | 3.125 - 50 | [13] |

| bis-1,2,4-triazole-3-thiones | S. aureus | 15.6 - 31.25 | [14] |

| 1,2,4-Triazole-3-thiones | B. subtilis | 1.56 | [15] |

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the standardized methods established by the Clinical and Laboratory Standards Institute (CLSI) and is considered a gold standard for determining MIC values.[16][17][18]

-

Preparation of Inoculum: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a suspension of the fungal colonies in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to a specific concentration of fungal cells. Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

Drug Dilution: Prepare a stock solution of the aniline-substituted triazole compound in DMSO. Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using RPMI-1640 medium to obtain a range of concentrations.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound. This brings the final volume in each well to 200 µL.

-

Controls: Include a growth control well (inoculum without any drug) and a sterility control well (medium only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.[17]

-

Reading the MIC: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well.[17] This can be assessed visually or by using a spectrophotometric plate reader.

Anticancer Activity: An Expanding Frontier

Beyond their antifungal prowess, aniline-substituted triazoles have emerged as a highly promising scaffold for the development of novel anticancer agents.[19] Their structural versatility allows them to be tailored to inhibit a wide array of cancer-related targets.

Mechanisms of Action

The anticancer activity of this class is not confined to a single mechanism. Different derivatives have been shown to target various hallmarks of cancer:

-

Kinase Inhibition: Many kinases are dysregulated in cancer, leading to uncontrolled cell proliferation. Aniline-substituted triazoles have been designed as inhibitors of key kinases involved in oncogenic signaling pathways, such as Vascular Endothelial Growth Factor Receptors (VEGFR), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).[20][21]

-

Enzyme Inhibition: Other enzymes critical for cancer cell survival are also targets. For example, some triazole derivatives inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that helps tumors evade the immune system.[22]

-

Induction of Apoptosis: Many effective anticancer agents work by inducing programmed cell death, or apoptosis. Certain aniline-substituted 1,2,4-triazole derivatives have been shown to trigger apoptotic pathways in lung cancer cells, leading to their elimination.[23]

-

Protein-Protein Interaction Inhibition: Some compounds have been designed to disrupt the interaction between proteins that drive cancer progression, such as the annexin A2–S100A10 protein complex.[24]

Anticancer Activity Data

The in vitro potency of these compounds is typically expressed as the IC50 value, the concentration required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cell Line | Target/Activity | IC50 (µM) | Reference |

| bis(triazolo)quinoxaline | MCF-7 (Breast) | Cytotoxicity | 10.3 | [21] |

| bis(triazolo)quinoxaline | HepG2 (Liver) | Cytotoxicity | 6.4 | [21] |

| 1,2,3-Triazole-Amino Acid Conjugate | MCF-7 (Breast) | Antiproliferative | <10 | [25] |

| 1,2,3-Triazole-Amino Acid Conjugate | HepG2 (Liver) | Antiproliferative | <10 | [25] |

| 4,5-diphenyl-1,2,4-triazol-3-amine | A549 (Lung) | Antiproliferative | 1.13 | [23] |

Protocol 3: In Vitro Cytotoxicity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable, colorimetric method for screening the cytotoxic effects of compounds on cancer cell lines, based on the measurement of total cellular protein content.[26]

Caption: Standard workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) into 96-well plates at an appropriate density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[26]

-

Compound Treatment: Treat the cells with serial dilutions of the aniline-substituted triazole compound for an exposure period of 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Cell Fixation: After treatment, discard the medium and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[26] Causality: TCA precipitates proteins, fixing the cells to the bottom of the well.

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature. Causality: The SRB dye binds stoichiometrically to basic amino acid residues of cellular proteins.

-

Final Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes.

-

Data Analysis: Measure the optical density (absorbance) at ~510 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass. Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Other Notable Biological Activities

The versatility of the aniline-substituted triazole scaffold extends to numerous other therapeutic areas, highlighting its "privileged" nature.

-

Enzyme Inhibition: Beyond cancer and fungal targets, these compounds have been shown to inhibit enzymes relevant to neurological disorders, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[27][28][29] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

-

Antibacterial Activity: Many triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[13][14][15][30]

-

Anti-inflammatory and Antiviral Properties: The scaffold has also been explored for anti-inflammatory and antiviral applications, further broadening its therapeutic potential.[2][31]

Conclusion and Future Outlook

Aniline-substituted triazoles represent a remarkably successful and enduring scaffold in medicinal chemistry. Their synthetic accessibility, coupled with their ability to interact with a diverse range of biological targets, has cemented their role in the development of antifungal, anticancer, and other therapeutic agents. The core mechanism often involves precise interactions within the active sites of key enzymes, leading to potent and often selective inhibition.

Future research will likely focus on several key areas:

-

Target Specificity: Synthesizing next-generation derivatives with even greater selectivity for their intended targets to minimize off-target effects and improve safety profiles.

-

Combating Resistance: Designing novel analogs that can overcome existing drug resistance mechanisms, particularly in fungal and bacterial pathogens.

-

New Therapeutic Areas: Exploring the scaffold's potential against a wider range of diseases, including neurodegenerative and viral infections.

The continued exploration of the structure-activity relationships and pharmacokinetic profiles of aniline-substituted triazoles will undoubtedly lead to the discovery of new and more effective medicines, underscoring the power of privileged scaffolds in modern drug discovery.[2]

References

- Triazole antifungals | Research Starters - EBSCO. (URL: )

- Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (URL: )

- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: )

- Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (URL: )

- Antifungal Susceptibility | MI - Microbiology. (URL: )

- Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. (URL: )

- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (URL: )

- Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (URL: )

- A Technical Guide to the Synthesis of 1,2,3-Triazole Deriv

- Antifungal Susceptibility Test | PPTX - Slideshare. (URL: )

- Bioassays for anticancer activities - PubMed. (URL: )

- Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. (URL: )

- Application Notes and Protocols for Developing Anticancer Agents from 3-(1H-1,2,4-triazol-1-ylmethyl)

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. (URL: )

- Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. (URL: )

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (URL: )

- Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles | Organic Letters - ACS Public

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchG

- Recent Developments Towards the Synthesis of Triazole Deriv

- (PDF)

- Synthesis of the 1, 2,3‐triazoles from the various substituted anilines.

- Synthesis of aniline derivatives of 1,2,3-triazoles 5. Reagents and...

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed. (URL: )

- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (URL: )

- Application Notes and Protocols for Assessing the In Vitro Anticancer Activity of 1,3-Selenazoles - Benchchem. (URL: )

- Synthesis and in-vitro antimicrobial activity of new 1,2,4-triazoles. (URL: )

- (PDF)

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC - NIH. (URL: )

- Significant biological activities of triazole derivatives - ResearchG

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Deriv

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: )

- Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction - PMC - NIH. (URL: )

- Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjug

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - ResearchG

- 1,2,3-Triazole hybrids as anticancer agents: A review - PubMed. (URL: )

- 1,2,4-Triazoles as Important Antibacterial Agents - MDPI. (URL: )

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (URL: )

- Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC - NIH. (URL: )

- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv

- The investigation of antimicrobial activity of some s-substituted bis-1,2,4-triazole-3-thiones. (URL: )

- Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - MDPI. (URL: )

- Synthesis and Evaluation of Biological Activities of Triazoles - ResearchG

Sources

- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 11. Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. turkjps.org [turkjps.org]

- 14. The investigation of antimicrobial activity of some s-substituted bis-1,2,4-triazole-3-thiones [pharmacia.pensoft.net]

- 15. mdpi.com [mdpi.com]

- 16. journals.asm.org [journals.asm.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1,2,3-Triazole hybrids as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors | MDPI [mdpi.com]

- 23. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole, a five-membered heterocyclic ring with three nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable metabolic stability, capacity for diverse molecular interactions, and favorable pharmacokinetic properties have cemented its status as a "privileged scaffold" in drug discovery.[1][2][3] This versatile core is not merely a passive framework but an active participant in the pharmacodynamics of a multitude of therapeutic agents. Its ability to engage in hydrogen bonding, dipole-dipole interactions, and metal coordination allows for high-affinity binding to a wide array of biological targets.[1][4] Consequently, derivatives of 1,2,4-triazole have yielded a rich harvest of clinically significant drugs spanning a wide spectrum of therapeutic areas, from infectious diseases to oncology.[2][5] This guide provides a comprehensive technical review of the synthesis, multifaceted biological activities, and therapeutic potential of 4H-1,2,4-triazole derivatives, with a focus on actionable insights for drug development professionals.

Core Synthetic Strategies: Building the 1,2,4-Triazole Framework

The synthetic accessibility of the 1,2,4-triazole ring is a key driver of its widespread use in medicinal chemistry. A variety of robust and versatile methods exist for its construction, allowing for the introduction of diverse substituents to meticulously explore structure-activity relationships (SAR).

One of the most prevalent and adaptable methods involves the cyclization of amidrazones . This approach offers a straightforward route to 3,4,5-trisubstituted 1,2,4-triazoles.[6] A common pathway begins with the reaction of an acid hydrazide with an appropriate orthoester to yield an intermediate that can be cyclized under thermal or acidic conditions.

A powerful and contemporary approach for generating diverse triazole libraries is through palladium-catalyzed cross-coupling reactions , such as the Suzuki coupling.[7][8] This methodology allows for the efficient formation of carbon-carbon bonds, enabling the attachment of a wide range of aryl and heteroaryl moieties to a pre-functionalized triazole core, typically a bromo-substituted derivative.[7]

Representative Synthetic Protocol: Suzuki Cross-Coupling for 3,5-Diaryl-4-Alkyl-4H-1,2,4-Triazoles

This protocol outlines a general procedure for the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives, adapted from methodologies described in the literature.[7]

Step 1: Synthesis of Bromine-Containing 4-Alkyl-4H-1,2,4-triazoles.

-

React a suitable 4-alkyl-4H-1,2,4-triazole with a brominating agent (e.g., N-bromosuccinimide) in an appropriate solvent (e.g., chloroform) to obtain the corresponding 3,5-dibromo-4-alkyl-4H-1,2,4-triazole.

Step 2: Suzuki Cross-Coupling Reaction.

-

To a reaction vessel, add the 3,5-dibromo-4-alkyl-4H-1,2,4-triazole (1 equivalent), the desired arylboronic acid (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like Na₂CO₃ (3 equivalents).

-

Add a solvent system, for instance, a mixture of toluene, ethanol, and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 90-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3,5-diaryl-4-alkyl-4H-1,2,4-triazole derivative.

Step 3: Characterization.

-

Confirm the structure of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for Suzuki cross-coupling.

Therapeutic Frontiers of 4H-1,2,4-Triazole Derivatives

The structural versatility of the 1,2,4-triazole nucleus has been harnessed to develop potent and selective agents against a wide range of diseases.

Antifungal Activity: Disrupting the Fungal Cell Membrane

The most prominent success of 1,2,4-triazole derivatives in medicinal chemistry is arguably in the development of antifungal agents.[5][9] Drugs like fluconazole and itraconazole are mainstays in the treatment of systemic fungal infections.[1][10]

Mechanism of Action: Triazole antifungals primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9][11][12][13] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9][11][14] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts the structure and function of the fungal cell membrane, ultimately leading to fungal cell death.[11][12][13] The specificity of these agents for the fungal cytochrome P450 over its human counterpart is a key factor in their therapeutic index.[9]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. japer.in [japer.in]

- 6. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 10. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]

- 14. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

An In-Depth Technical Guide to the Potential Biological Targets of 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets for the compound 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline (CAS: 954325-79-2). While primarily documented as a synthetic intermediate for developing macrocyclic inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), the structural motifs of this molecule—a substituted aniline and a 1,2,4-triazole ring—are privileged pharmacophores found in a multitude of bioactive agents.[1] This guide deconstructs the molecule's structural alerts to postulate its most probable protein target classes. We present a hierarchical strategy for target identification and validation, beginning with the highest-confidence target class, PRMTs, and extending to protein kinases and other exploratory enzyme families. For each proposed target class, we provide the scientific rationale, detailed, step-by-step experimental protocols for validation, and frameworks for data interpretation. Furthermore, we outline modern computational approaches that can complement experimental work to broaden the search space for novel molecular targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the full therapeutic potential of this and structurally related compounds.

Part 1: Introduction to the Molecule: A Synthesis of Privileged Scaffolds

This compound is a small molecule characterized by the fusion of a 2-methylaniline core with a 4-substituted 1,2,4-triazole ring.

Chemical Identity:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 954325-79-2 | [2][3] |

| Molecular Formula | C₉H₁₀N₄ | [2] |

| Molecular Weight | 174.20 g/mol | [2] |

| Structure |  | |

| |

The true potential of this molecule lies in the proven biological relevance of its constituent parts:

-

The 1,2,4-Triazole Ring: This five-membered heterocycle is a cornerstone of medicinal chemistry, renowned for its metabolic stability and its ability to act as a versatile pharmacophore.[4][5] Its nitrogen atoms are excellent hydrogen bond acceptors and can coordinate with metal ions in enzyme active sites, a feature famously exploited in azole antifungals that target the heme iron of Cytochrome P450 enzymes.[6] This scaffold is present in drugs with a vast range of activities, including anticancer, antiviral, and anticonvulsant properties.[5][6][7]

-

The Substituted Aniline Moiety: The aniline fragment, particularly the free amino group (-NH₂), is a critical feature in many targeted therapies, most notably protein kinase inhibitors. This group often serves as a key "hinge-binding" element, forming crucial hydrogen bonds with the backbone of the ATP-binding pocket of kinases. The methyl substituent on the aniline ring influences the molecule's conformation and lipophilicity, which can fine-tune its binding affinity and selectivity for a specific target.[1]

The most significant insight into this molecule's function comes from its documented use as a key building block in the synthesis of potent and selective macrocyclic inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) .[1] This direct linkage provides a powerful starting point for our investigation.

Part 2: High-Priority Target Class I - Protein Arginine Methyltransferases (PRMTs)

Scientific Rationale: The most compelling evidence positions PRMT5 as a primary target. The use of this compound as a foundational intermediate for PRMT5 inhibitors is not coincidental; its structural features are likely designed to occupy a specific pocket in the enzyme's active site.[1] PRMT5 is a Type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. It plays a critical role in regulating gene expression, mRNA splicing, and signal transduction. Its overexpression is implicated in numerous cancers, including mantle cell lymphoma and non-small cell lung cancer, making it a high-value oncology target.

Proposed Primary Target: Protein Arginine Methyltransferase 5 (PRMT5).

Experimental Validation Workflow: A sequential, multi-tiered approach is essential to rigorously validate PRMT5 as a direct target and to quantify the compound's inhibitory activity.

Caption: Workflow for validating PRMT5 as a direct target.

Protocol 1: In Vitro Enzymatic Inhibition Assay (Fluorescence-Based)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against PRMT5.

-

Materials: Recombinant human PRMT5/MEP50 complex, S-adenosyl-L-methionine (SAM), methyl-acceptor peptide substrate (e.g., H4-Arg3), SAH capture antibody, fluorescently labeled secondary antibody, microplate reader.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO (e.g., from 100 µM to 1 nM).

-

In a 384-well plate, add 5 µL of the reaction buffer containing the PRMT5/MEP50 enzyme complex.

-

Add 50 nL of the serially diluted compound or DMSO (vehicle control). Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a substrate mix containing the peptide substrate and SAM.

-

Allow the reaction to proceed for 60 minutes at 30°C.

-

Stop the reaction by adding a detection mix containing the SAH capture antibody.

-

Add the fluorescently labeled secondary antibody and incubate to allow for signal development.

-

Read the fluorescence intensity on a compatible plate reader.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Data Summary Table:

| Parameter | Description | Expected Outcome |

|---|---|---|

| Kd | Dissociation constant from SPR/ITC | < 100 µM |

| IC50 | Half-maximal inhibitory concentration | < 50 µM |

| EC50 | Half-maximal effective concentration (SDMA) | < 50 µM |

Part 3: High-Priority Target Class II - Protein Kinases

Scientific Rationale: The aniline-heterocycle scaffold is a classic template for Type I and Type II kinase inhibitors. The aniline -NH₂ group is perfectly positioned to form one or two hydrogen bonds with the "hinge region" of the kinase ATP-binding site. The 1,2,4-triazole can engage in additional hydrogen bonding or hydrophobic interactions within the pocket, while the tolyl moiety can provide selectivity by probing deeper hydrophobic pockets. Several approved kinase inhibitors utilize similar structural architectures. Notably, compounds incorporating a 1,2,4-triazole ring have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis.[8]

Proposed Primary Targets: A broad panel of kinases for initial screening (e.g., KINOMEscan™), with a focus on kinases implicated in oncology such as VEGFR-2, EGFR, and Src family kinases.

Experimental Validation Workflow: A screening cascade is the most efficient method to identify potential kinase targets from a large pool and then validate the most promising hits.

Caption: A three-phase cascade for kinase target identification.

Protocol 2: Cellular Western Blot for Target Engagement (VEGFR-2 Example)

-

Objective: To determine if the compound inhibits VEGFR-2 signaling in a cellular context by measuring the phosphorylation of its downstream effector, ERK.

-

Materials: Human Umbilical Vein Endothelial Cells (HUVECs), appropriate cell culture media, recombinant human VEGF-A, this compound, lysis buffer, primary antibodies (anti-p-ERK, anti-total-ERK), HRP-conjugated secondary antibody, ECL substrate.

-

Procedure:

-

Plate HUVECs and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10 µM) or DMSO for 1 hour.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes to activate VEGFR-2 signaling. A non-stimulated control should be included.

-

Immediately wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

-

Probe the membrane with anti-p-ERK antibody, followed by HRP-conjugated secondary antibody.

-

Detect signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-ERK antibody to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensity for p-ERK and normalize it to the total-ERK signal. A dose-dependent decrease in the p-ERK/total-ERK ratio indicates successful target engagement.

Data Summary Table:

| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) |

|---|---|---|

| VEGFR-2 | >90% | < 10 |

| SRC | >90% | < 10 |

| ABL1 | <50% | > 50 |

Part 4: Exploratory Target Classes

A. Cytochrome P450 Enzymes (CYPs)

-

Rationale: The 1,2,4-triazole moiety is a classic structural alert for CYP inhibition, as its nitrogen atoms can chelate the heme iron in the enzyme's active site.[6] This is the mechanism for many azole antifungal drugs. Investigating this interaction is crucial for understanding potential drug-drug interactions and off-target effects.

-

Proposed Protocol: A commercially available fluorescent CYP inhibition assay (e.g., for major isoforms like CYP3A4, CYP2D6, CYP2C9) can provide rapid IC50 values.

B. Catalase

-

Rationale: The structurally simpler compound 3-amino-1,2,4-triazole is a known irreversible inhibitor of catalase, an enzyme critical for protecting cells from oxidative damage.[9] While a less probable target for the larger, substituted molecule, this known activity within the scaffold class warrants investigation.

-

Proposed Protocol: A spectrophotometric assay measuring the rate of hydrogen peroxide (H₂O₂) decomposition at 240 nm in the presence and absence of the compound.

Part 5: Complementary In Silico Target Prediction Strategies

Computational methods can rapidly generate hypotheses and prioritize experimental efforts, especially when direct biological data is sparse.[10][11]

Caption: Integrated computational workflow for target prediction.

-

Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often have similar biological activities. The SMILES string of the compound can be used to search databases like ChEMBL or PubChem for molecules with high Tanimoto similarity, revealing the known targets of these neighbors.

-

Structure-Based Approaches: Reverse docking screens the compound against a large library of 3D protein structures (e.g., the PDB) to predict which proteins it is most likely to bind to based on calculated binding energies.[12] This can uncover unexpected targets that are not structurally obvious from the ligand alone.

-